molecular formula C9H17NO B14619214 4-[(Butan-2-yl)amino]pent-3-en-2-one CAS No. 59487-12-6

4-[(Butan-2-yl)amino]pent-3-en-2-one

Cat. No.: B14619214
CAS No.: 59487-12-6
M. Wt: 155.24 g/mol
InChI Key: DPNIIQZNSDOOEI-UHFFFAOYSA-N
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Description

4-[(Butan-2-yl)amino]pent-3-en-2-one is an organic compound that belongs to the class of amines It is characterized by the presence of an amino group attached to a pentenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Butan-2-yl)amino]pent-3-en-2-one typically involves the reaction of butan-2-amine with pent-3-en-2-one under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced technologies, such as flow reactors and automated systems, ensures efficient and consistent production. Quality control measures are implemented to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(Butan-2-yl)amino]pent-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

4-[(Butan-2-yl)amino]pent-3-en-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(Butan-2-yl)amino]pent-3-en-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and other interactions with target molecules, influencing their structure and function. The pathways involved in its action depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-penten-2-one: Similar in structure but with different substituents.

    4-Methyl-3-penten-2-one: Another related compound with a methyl group.

    4-Amino-but-3-en-2-one: A simpler analog with a shorter carbon chain.

Uniqueness

4-[(Butan-2-yl)amino]pent-3-en-2-one is unique due to its specific structure, which imparts distinct chemical and physical properties. Its combination of an amino group with a pentenone backbone makes it versatile for various applications.

Properties

CAS No.

59487-12-6

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

4-(butan-2-ylamino)pent-3-en-2-one

InChI

InChI=1S/C9H17NO/c1-5-7(2)10-8(3)6-9(4)11/h6-7,10H,5H2,1-4H3

InChI Key

DPNIIQZNSDOOEI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=CC(=O)C)C

Origin of Product

United States

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